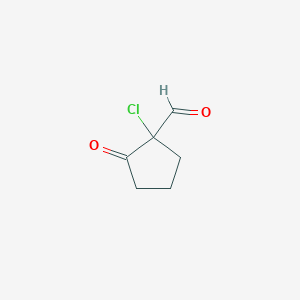
1-Chloro-2-oxocyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-oxocyclopentane-1-carbaldehyde is an organic compound with the molecular formula C6H7ClO2 It is a chlorinated derivative of oxocyclopentane carbaldehyde, featuring a cyclopentane ring with a chlorine atom and an oxo group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-oxocyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-oxocyclopentane-1-carbaldehyde using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-oxocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-Chloro-2-oxocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2-oxocyclopentane-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved often include covalent bonding or non-covalent interactions, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
2-Oxocyclopentane-1-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Bromo-2-oxocyclopentane-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.
1-Chloro-2-oxocyclohexane-1-carbaldehyde:
Uniqueness: 1-Chloro-2-oxocyclopentane-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial contexts.
Properties
CAS No. |
160663-33-2 |
|---|---|
Molecular Formula |
C6H7ClO2 |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
1-chloro-2-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H7ClO2/c7-6(4-8)3-1-2-5(6)9/h4H,1-3H2 |
InChI Key |
BXNQTCBUSXWYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1)(C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















